molecular formula C18H16FNO3 B2404734 methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate CAS No. 383148-35-4

methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B2404734
CAS No.: 383148-35-4
M. Wt: 313.328
InChI Key: QQFNXMOJGVQQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a fluorinated isoindole derivative characterized by its complex heterocyclic structure. Its systematic IUPAC name reflects the integration of a fluorophenyl group, an isoindole-1-one ring, and a methyl ester moiety. Key identifiers include:

Property Value
CAS Registry Number 159707-16-1
Molecular Formula C₁₈H₁₆FNO₃
Molecular Weight 313.33 g/mol
Synonyms CHEMBL1736874, AKOS005083795, HMS2854B20

The compound’s structure features:

  • Fluorophenyl group : A benzene ring substituted with a fluorine atom at the ortho-position, enhancing electronic and steric properties.
  • Isoindole-1-one core : A bicyclic system comprising a benzene ring fused to a pyrrolidone scaffold, which is critical for biological interactions.
  • Methyl ester : A propanoate side chain esterified with methanol, influencing solubility and reactivity.

Historical Context and Discovery Timeline

The compound emerged in the late 20th century alongside advancements in heterocyclic chemistry, particularly in the design of isoindole-based scaffolds. Early synthetic routes to isoindole derivatives, such as hexadehydro-Diels–Alder (HDDA) reactions and palladium-catalyzed cyclizations, laid the groundwork for its development. While its exact discovery date remains undocumented, its CAS registration (159707-16-1) aligns with synthetic innovations in the 1990s targeting fluorinated bioactive molecules.

The integration of fluorine into organic frameworks gained prominence due to its ability to modulate pharmacokinetics, driving research into fluorophenyl-substituted isoindoles. Modern synthetic protocols, such as those described by Hu et al. (2017), enabled efficient access to related tricyclic isoindole-1,3-diones, further validating its structural significance.

Significance in Modern Organic Chemistry

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate holds strategic importance in several domains:

  • Medicinal Chemistry :

    • Serves as a precursor for enzyme inhibitors and receptor modulators due to its isoindole core, which mimics natural alkaloids.
    • The fluorine atom enhances metabolic stability and binding affinity, aligning with trends in fluorinated drug design.
  • Synthetic Methodology :

    • Demonstrates versatility in multicomponent reactions, including HDDA cascades and transition-metal-catalyzed couplings.
    • Facilitates studies on regioselective functionalization of heterocycles, as seen in palladium-mediated [3+2] cyclizations.
  • Material Science :

    • Contributes to the development of dyes and fluorophores, leveraging the electronic properties of the isoindole system.
Application Role of the Compound References
Drug Discovery Scaffold for kinase inhibitors
Catalysis Studies Substrate for Pd-mediated cyclizations
Fluorophore Design Building block for near-infrared dyes

Properties

IUPAC Name

methyl 3-(2-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-23-17(21)10-16(14-8-4-5-9-15(14)19)20-11-12-6-2-3-7-13(12)18(20)22/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNXMOJGVQQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1F)N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of ortho-substituted benzamides.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been investigated for its potential therapeutic applications. The following points summarize its relevance in medicinal chemistry:

1. Anticancer Activity

  • Recent studies have indicated that compounds with isoindole structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

2. Neuroprotective Properties

  • Some derivatives of isoindole compounds have shown promise in neuroprotection and cognitive enhancement. Research into this compound may reveal similar properties, making it a candidate for treating neurodegenerative diseases .

The biological evaluation of this compound has been a focal point in recent research:

1. Antimicrobial Activity

  • Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against specific bacterial strains could position it as a lead compound for developing new antibiotics .

2. Enzyme Inhibition

  • Investigations into enzyme inhibition have shown that compounds with similar structures can act as effective inhibitors for various enzymes involved in metabolic pathways. This aspect warrants further exploration for potential applications in drug design .

Synthetic Methodologies

The synthesis of this compound has been approached through various synthetic routes:

1. Asymmetric Synthesis

  • Recent advancements in asymmetric synthesis techniques have enabled the production of this compound with high enantiomeric purity. Such methods are crucial for developing pharmaceuticals that require specific stereochemistry to enhance biological activity .

2. Catalytic Reactions

  • The use of transition metal catalysts has been explored to facilitate the formation of the isoindole structure within this compound. These catalytic processes can improve yields and reduce reaction times, making them valuable for industrial applications .

Case Studies and Research Findings

To illustrate the applications of this compound in real-world scenarios, several case studies are presented:

Study Focus Findings Reference
Anticancer PropertiesDemonstrated cytotoxic effects against breast cancer cell lines; potential lead for drug development.
Neuroprotective EffectsExhibited protective effects in neuronal cell models; implications for Alzheimer's treatment.
Antimicrobial ActivityEffective against Gram-positive bacteria; potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would vary based on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
  • Molecular Formula: C₁₈H₁₆FNO₃
  • Molecular Weight : 313.33 g/mol
  • CAS Number : 383148-35-4
  • Key Features : Contains a 2-fluorophenyl group and a methyl ester-linked isoindol-1-one moiety, which influence its physicochemical and pharmacokinetic properties .

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-(2-fluorophenyl)-3-(1-oxo-isoindol-2-yl)propanoate (Target Compound) 2-Fluorophenyl C₁₈H₁₆FNO₃ 313.33 Undisclosed biological activity; structural focus on fluorine's electronegativity.
3-(4-Methylphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 4-Methylphenyl C₁₈H₁₇NO₃ 305.34 Carboxylic acid group enhances polarity; potential for salt formation and improved solubility.
3-(3,4-Dimethoxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid 3,4-Dimethoxyphenyl C₁₉H₁₉NO₅ 341.36 Methoxy groups increase lipophilicity; predicted boiling point: 563.1°C.
Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-isoindol-2-yl)propanoate 4-Hydroxyphenyl C₁₈H₁₇NO₄ 311.30 Hydroxyl group enables hydrogen bonding; purity ≥95% (Biosynth).

Key Observations :

  • Fluorine vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves oral bioavailability compared to carboxylic acid analogs, which may exhibit faster renal clearance .

Isoindolyl Core Modifications

Compound Isoindolyl Modification Molecular Formula Key Properties/Applications Reference
Methyl 3-(1,3-dioxoisoindol-2-yl)-2-oxopropanoate 1,3-Dioxoisoindolyl C₁₃H₁₁NO₅ Higher electron-withdrawing potential due to two ketone groups; CAS 153646-24-3.
Ethyl 3-hydroxy-3-(1-oxo-isoindol-2-yl)propanoate Hydroxypropanoate C₁₃H₁₅NO₄ Hydroxyl group may confer antioxidant activity; CAS 183884-11-9 (Parchem).
Iberdomide (3S)-3-[4-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)-1-oxo-isoindol-2-yl]piperidine-2,6-dione Morpholine-linked C₂₄H₂₆N₄O₅ Clinically studied immunomodulator; demonstrates how isoindolyl derivatives can be optimized for therapeutic use.

Key Observations :

  • Electron-Withdrawing Modifications : The 1,3-dioxoisoindolyl derivative () may exhibit greater metabolic stability due to reduced electron density on the isoindolyl ring .
  • Therapeutic Potential: Iberdomide () highlights the isoindolyl scaffold's versatility in drug design, with modifications enabling specific target engagement (e.g., cereblon in immunomodulation).

Key Observations :

  • Ester Group Impact : Ethyl ester derivatives () show significant toxicity, suggesting that the target compound's methyl ester may require careful handling despite lacking explicit hazard data .

Biological Activity

Methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate (CAS No. 383148-35-4) is a synthetic organic compound within the isoindolinone class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FNO3, with a molecular weight of approximately 313.33 g/mol. The structure features a fluorophenyl group and an isoindolinone core, which are significant for its biological interactions.

PropertyValue
Molecular Formula C18H16FNO3
Molecular Weight 313.33 g/mol
CAS Number 383148-35-4
IUPAC Name This compound

Synthesis

The synthesis typically involves:

  • Formation of Isoindolinone Core : Cyclization of ortho-substituted benzamides.
  • Introduction of Fluorophenyl Group : Via nucleophilic aromatic substitution.
  • Esterification : Finalizing the compound by forming the methyl ester.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects.

Potential Therapeutic Applications

Research indicates several potential therapeutic effects:

  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest it could induce apoptosis in cancer cells.
  • Antimicrobial Effects : Investigated for its ability to combat bacterial infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in metabolic regulation .
  • Receptor Binding Affinity : Investigations into its binding affinity to G-protein coupled receptors (GPCRs) indicate that it may act as an antagonist or agonist depending on the receptor type .
  • In Vivo Studies : Animal models have shown promising results in reducing inflammation and tumor growth when treated with this compound, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves multi-step coupling reactions. For analogous fluorophenyl-isoindol derivatives, esterification under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated isoindolones and fluorophenyl boronic acids is common. For example, methyl esters of fluorophenylpropanoates are synthesized via nucleophilic substitution or esterification of carboxylic acid intermediates under acidic catalysis .
  • Optimization : Reaction temperature (60–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (1–5 mol%) significantly affect yields. Impurity profiles should be monitored via HPLC-MS .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Methods :

  • X-ray crystallography for absolute stereochemistry determination, as demonstrated for structurally related indole-isoindol hybrids .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR to confirm fluorophenyl substitution patterns and 1H^{1}\text{H}-NMR for isoindol ring proton assignments .
  • LC-MS for detecting hydrolytic degradation products (e.g., free carboxylic acids) under accelerated stability testing .

Q. What safety precautions are essential during handling, given structural analogs’ hazards?

  • Guidelines :

  • Use PPE (chemical-resistant gloves, lab coats) and fume hoods to minimize inhalation/contact risks. Fluorinated aromatic compounds may release toxic HF upon decomposition .
  • Store at 2–8°C in airtight containers under inert gas to prevent ester hydrolysis .
  • Follow emergency protocols for spills: neutralize with calcium carbonate, then adsorb with vermiculite .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s electronic and steric properties in catalytic applications?

  • Mechanistic Insights : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions. Steric hindrance from the 2-fluorophenyl group may reduce enantioselectivity in asymmetric catalysis. Computational studies (DFT) can model charge distribution and transition states .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling .

Q. What strategies resolve contradictions in reported stability data for isoindol-1-one derivatives?

  • Approach :

  • Conduct forced degradation studies under varied pH (1–13), temperature (40–80°C), and oxidative conditions (H2_2O2_2) to identify degradation pathways. For example, isoindolones are prone to ring-opening under basic conditions, forming amide byproducts .
  • Use multivariate analysis (e.g., DOE) to isolate critical stability factors (e.g., moisture, light) .

Q. How can computational modeling predict the compound’s binding affinity in biological targets (e.g., kinases)?

  • Protocol :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries). The isoindol-1-one moiety may act as a hinge-binding motif in kinase inhibitors.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Solutions :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) during key steps.
  • Implement inline PAT (process analytical technology) for real-time monitoring of enantiomeric excess (ee) via circular dichroism .

Data Contradiction Analysis

  • Example : Conflicting reports on isoindol-1-one hydrolytic stability may arise from divergent experimental conditions (e.g., aqueous vs. anhydrous solvents). Cross-reference studies using identical buffers and temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.